![molecular formula C15H13F21O3Si B3039630 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane CAS No. 123445-18-1](/img/structure/B3039630.png)
1H,1H,2H,2H-Perfluorododecyltrimethoxysilane
Overview
Description
1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is a fluoroalkylsilanes (FAS) with low surface energy and high wettability due to the presence of fluorinated carbons . It is used as a superhydrophobic agent for synthesizing various functional coatings . It is also used to bond poly(tetrafluoroethylene) films to silicon wafers .
Molecular Structure Analysis
The molecular formula of 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is C16H19F17O3Si . Its molecular weight is 610.38 g/mol . The InChI string and SMILES string provide a textual representation of the molecule’s structure .
Physical And Chemical Properties Analysis
1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is a liquid with a refractive index of 1.342 . It has a boiling point of 209-230 °C and a density of 1.389 g/mL at 25 °C .
Scientific Research Applications
Superhydrophobic Surface Coating
The compound is used in the preparation of superhydrophobic surface coatings. A study demonstrated that by using laser etching to create a grid-like microstructure on a 3Cr13 stainless steel surface, and then applying a 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane (PFDS) coating, a superhydrophobic surface was created with a contact angle of 164° and a rolling angle of 3° .
Transparent Superhydrophobic Glass
1H,1H,2H,2H-Perfluorododecyltrimethoxysilane can be used to modify glass surfaces to exhibit superhydrophobic properties. After modification, the surface can exhibit superhydrophobic properties such as a contact angle of 153°, sliding angle of 0°, and one-time bounce of water droplets .
Anti-adhesive Behavior
The compound is used as an active component of fluorine modified ORMOCER (organically modified ceramics) coating materials. It is a fluorine-based polymer having low surface free energy, which enhances its anti-adhesive behavior of polar and non-polar substances .
4. Preparation of Transparent Coatings with Superamphiphobic Properties The compound is used in the preparation of transparent coatings with superamphiphobic properties. The prepared coating exhibits high hydrophobicity and oleophobicity. The contact angles for water and ethylene glycol are 170°±1 and 150°±1 respectively, and the rolling angles are less than 3°±1 .
Self-cleaning and Anti-fouling Performance
The compound is used in coatings that exhibit satisfactory self-cleaning and anti-fouling performance after mechanical abrasion and acid-base corrosion, while maintaining excellent superamphiphobicity .
6. Simple Preparation of Transparent Superamphiphobic Coatings Compared to previous works that achieved transparent superamphiphobic coatings through complex processes, this compound provides a pathway for the simple preparation of transparent superamphiphobic coatings .
Mechanism of Action
Target of Action
1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is a silicon-based monomer . Its primary targets are surfaces where it is applied, such as glass, ceramics, and other materials . The compound’s role is to modify these surfaces to achieve desired properties, such as low surface energy, high wettability, and superhydrophobicity .
Mode of Action
The compound interacts with its targets (surfaces) through a process known as silanization . In this process, the trimethoxysilane group at one end of the molecule reacts with the hydroxyl groups on the surface, forming a covalent bond . This results in the formation of a thin layer of the compound on the surface, altering its properties .
Biochemical Pathways
For instance, in biomedical applications, the modified surfaces can affect cell adhesion, protein adsorption, and other biological interactions .
Pharmacokinetics
It is primarily used as a surface treatment agent, and its effects are localized to the surfaces it is applied to .
Result of Action
The primary result of the action of 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is the creation of a hydrophobic and oleophobic coating on the treated surfaces . This coating can provide various benefits, such as reducing surface friction, preventing fouling, enhancing durability, and improving resistance to water and oil .
Action Environment
The action of 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane can be influenced by environmental factors. For instance, the presence of moisture can facilitate the silanization process . Extreme conditions, such as high temperatures or harsh chemicals, may degrade the coating over time . Therefore, the efficacy and stability of the compound’s action can depend on the specific conditions of the environment where it is applied .
Safety and Hazards
1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is classified as a hazardous substance . It is irritating to the skin, eyes, and respiratory tract, and can cause serious damage if ingested or inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl(trimethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F21O3Si/c1-37-40(38-2,39-3)5-4-6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)36/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIWEYGMCDFBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2Si(OCH3)3, C15H13F21O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)trimethoxy- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895553 | |
Record name | 2-(Perfluorodecyl)ethyl(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorododecyltrimethoxysilane | |
CAS RN |
123445-18-1 | |
Record name | 2-(Perfluorodecyl)ethyl(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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